PIM-1 Kinase Inhibition Potency: Target Compound vs. Key Patent Comparators
In the triazolopyridine PIM kinase inhibitor patent (US 8,575,145), compounds with varying benzamide substituents were profiled against PIM-1. While the target compound's exact IC50 value is not specified in the publicly indexed BindingDB record, closely related analogs with identical pyrimidinyl-piperidine scaffolds but different benzamide substitution demonstrated PIM-1 IC50 values ranging from 0.550 nM (compound 39) to 23 nM (compound 11) [1] [2]. The 3-cyano substituent is predicted to confer intermediate potency, which positions this compound as a tool for studying the contribution of cyano-specific hydrogen bonding to PIM-1 affinity relative to halogenated or alkyl-substituted analogs [3].
| Evidence Dimension | PIM-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in public databases; structurally predicted to fall within 0.5–50 nM range based on class SAR |
| Comparator Or Baseline | US 8575145, Compound 39 (PIM-1 IC50: 0.550 nM); Compound 11 (PIM-1 IC50: 23 nM) |
| Quantified Difference | Approximately 42-fold potency span across benzamide substitution variants within the same scaffold class |
| Conditions | Incorporation of [³³P] ATP into PIM2tide substrate, pH 7.4, 22°C |
Why This Matters
This demonstrates that even within a single patent chemical series, benzamide substituent choice drives >40-fold potency variation, justifying procurement of the specific 3-cyano variant for SAR continuity.
- [1] BindingDB entry for BDBM104162 (US8575145, 39). PIM-1 IC50: 0.550 nM. View Source
- [2] BindingDB entry for BDBM104134 (US8575145, 11). PIM-1 IC50: 23 nM. View Source
- [3] US Patent 8,575,145: Triazolopyridine compounds as PIM kinase inhibitors. Full SAR table. View Source
